Cas no 34317-61-8 (S-Phenyl-L-cysteine)

S-Phenyl-L-cysteine is a chiral, sulfur-containing amino acid derivative, widely utilized in pharmaceutical and biochemical research. Its key advantages include its role as a versatile building block for peptide synthesis, particularly in the development of cysteine-rich peptides and modified proteins. The phenyl group enhances hydrophobicity, making it valuable for studying protein-ligand interactions and structural modifications. Its high purity and stereochemical stability ensure reproducibility in synthetic applications. Additionally, S-Phenyl-L-cysteine serves as a precursor for bioactive compounds and enzyme inhibitors, contributing to drug discovery and mechanistic studies. The compound’s compatibility with solid-phase peptide synthesis further underscores its utility in advanced research applications.
S-Phenyl-L-cysteine structure
S-Phenyl-L-cysteine structure
Product Name:S-Phenyl-L-cysteine
CAS No:34317-61-8
MF:C9H11NO2S
MW:197.2541410923
MDL:MFCD01318758
CID:54224
PubChem ID:24877736
Update Time:2025-10-29

S-Phenyl-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • S-Phenyl-L-cysteine
    • 3-(Phenylthio)-L-alanine
    • 4-Thia-L-homophenylalanine
    • (R)-2-Amino-3-(phenylthio)propanoic acid
    • (2R)-2-amino-3-phenylsulfanylpropanoic acid
    • H-Cys(phenyl)-OH
    • (2R)-2-amino-3-phenylthiopropanoic acid
    • (L)-2-amino-3-(phenylthio)propanoic acid
    • (R)-S-Phenylcystein
    • (R)-S-phenylcysteine
    • 3-(Phenylthio)-L-Alanine,4-Thia-L-homophenylalanine
    • 3-Phenylcysteine
    • L-Cysteine,S-phenyl
    • L-S-phenylcysteine
    • S-Phenylcysteine
    • S-Ph-L-cysteine
    • beta-Phenylcysteine
    • L-Cysteine, S-phenyl-
    • Spphenyl-L-cysteine
    • PubChem19031
    • SBB066411
    • I631
    • ST092360
    • AX8006845
    • 317S618
    • FD21309
    • SCHEMBL342512
    • S-Phenyl-L-cysteine, 97%
    • AKOS006281414
    • 34317-61-8
    • AC-10075
    • J-700245
    • XYUBQWNJDIAEES-QMMMGPOBSA-N
    • CHEMBL63062
    • HY-W020826
    • (2R)-2-ammonio-3-(phenylthio)propanoate
    • (R)-2-Amino-3-(phenylthio)propanoicacid
    • MFCD01318758
    • CS-0033656
    • AS-49032
    • DTXSID20187882
    • AKOS007930134
    • A822168
    • (R)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID
    • (S)-2-AMINO-3-(S-PHENYLTHIO)PROPANOIC ACID
    • (S)-PHENYL-L-CYS
    • CYSTEINE(PHENYL)-OH
    • D-S-Phenylcysteine
    • (2R)-2-AMINO-3-(PHENYLSULFANYL)PROPANOIC ACID
    • MDL: MFCD01318758
    • Inchi: 1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: XYUBQWNJDIAEES-QMMMGPOBSA-N
    • SMILES: S(C1C=CC=CC=1)C[C@@H](C(=O)O)N
    • BRN: 2268203

Computed Properties

  • Exact Mass: 197.05100
  • Monoisotopic Mass: 197.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 88.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2342 (rough estimate)
  • Melting Point: 200 °C (dec.) (lit.)
  • Boiling Point: 361.5 °C at 760 mmHg
  • Flash Point: 172.4 °C
  • Refractive Index: 1.5270 (estimate)
  • Solubility: 酸性水溶液(轻微),碱性水溶液(轻微)
  • PSA: 88.62000
  • LogP: 1.89090
  • Specific Rotation: 10 º (c=1, 0.1N NaOH)
  • Optical Activity: [α]20/D +10°, c = 1.5 in 1 M NaOH
  • Solubility: Not available
  • pka: 2.04±0.10(Predicted)

S-Phenyl-L-cysteine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:-15°C

S-Phenyl-L-cysteine Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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S-Phenyl-L-cysteine Production Method

S-Phenyl-L-cysteine Related Literature

Additional information on S-Phenyl-L-cysteine

Recent Advances in the Study of S-Phenyl-L-cysteine (34317-61-8) in Chemical Biology and Pharmaceutical Research

S-Phenyl-L-cysteine (CAS: 34317-61-8) is a modified amino acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by the substitution of a phenyl group at the sulfur atom of L-cysteine, serves as a crucial building block in peptide synthesis, drug development, and bioconjugation strategies. Recent studies have explored its role in enhancing the stability and bioavailability of therapeutic peptides, as well as its utility in site-specific protein modifications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of S-Phenyl-L-cysteine-containing peptides. The researchers utilized advanced mass spectrometry techniques to demonstrate that the phenyl substitution significantly improves metabolic stability compared to unmodified cysteine residues. This finding has important implications for the design of peptide-based therapeutics, particularly in oncology and infectious disease applications where proteolytic degradation is a major challenge.

In the field of bioconjugation chemistry, S-Phenyl-L-cysteine (34317-61-8) has emerged as a valuable tool for creating stable thioether linkages. A recent breakthrough published in Nature Chemical Biology demonstrated its effectiveness in antibody-drug conjugate (ADC) development. The study showed that incorporation of this modified amino acid at specific sites in monoclonal antibodies allowed for controlled drug loading while maintaining antigen binding affinity. This approach addresses one of the key challenges in ADC development - achieving homogeneous drug-antibody ratios.

Structural biology studies have also benefited from the unique properties of S-Phenyl-L-cysteine. Research published in Protein Science in 2024 utilized this compound to facilitate X-ray crystallography of challenging membrane proteins. The phenyl group provided additional hydrophobic interactions that stabilized protein crystals without disrupting native conformation. This technique has been particularly valuable for structural studies of G-protein coupled receptors (GPCRs), a major class of drug targets.

From a synthetic chemistry perspective, novel methodologies for the efficient production of S-Phenyl-L-cysteine (34317-61-8) have been developed. A 2024 Organic Process Research & Development paper described an improved catalytic system for the stereoselective synthesis of this compound, achieving >99% enantiomeric excess with reduced metal catalyst loading. This advancement addresses previous challenges in large-scale production and makes the compound more accessible for pharmaceutical applications.

Looking forward, the unique chemical properties of S-Phenyl-L-cysteine position it as a key player in several emerging areas of pharmaceutical research. Current clinical trials are evaluating its incorporation into next-generation peptide therapeutics for diabetes and cardiovascular diseases. Additionally, its potential in creating more stable protein-based biosensors and diagnostic tools is being actively explored. As our understanding of this versatile building block continues to grow, we anticipate seeing its application expand into novel therapeutic modalities and advanced drug delivery systems.

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